molecular formula C8H7ClN2S B128042 4-chloro-N-methyl-1,3-benzothiazol-2-amine CAS No. 118221-28-6

4-chloro-N-methyl-1,3-benzothiazol-2-amine

Cat. No. B128042
CAS RN: 118221-28-6
M. Wt: 198.67 g/mol
InChI Key: ICAWLEYCNOWRHI-UHFFFAOYSA-N
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Description

“4-chloro-N-methyl-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 118221-28-6 . It has a molecular weight of 198.68 . The IUPAC name for this compound is 4-chloro-N-methyl-1,3-benzothiazol-2-amine .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-chloro-N-methyl-1,3-benzothiazol-2-amine”, can be achieved through various methods. One approach involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The InChI code for “4-chloro-N-methyl-1,3-benzothiazol-2-amine” is 1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst can lead to the formation of 2-aminobenzothiazoles . This method can potentially be used to synthesize “4-chloro-N-methyl-1,3-benzothiazol-2-amine”.


Physical And Chemical Properties Analysis

“4-chloro-N-methyl-1,3-benzothiazol-2-amine” is a powder at room temperature .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including 4-chloro-N-methyl-1,3-benzothiazol-2-amine, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis . The synthesis of these derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Vulcanization Accelerators

The benzothiazole ring system, which is a part of 4-chloro-N-methyl-1,3-benzothiazol-2-amine, is widely used as vulcanization accelerators . These compounds help speed up the process of vulcanization, which is used to harden rubber.

Antioxidants

Benzothiazole compounds are also known for their antioxidant properties . They can help prevent oxidation processes, which can lead to cellular damage.

Plant Growth Regulators

Compounds with a benzothiazole ring system have been used as plant growth regulators . They can influence the growth and development of plants.

Anti-Inflammatory Agents

Benzothiazole derivatives have been studied for their anti-inflammatory properties . They can potentially be used to reduce inflammation in medical treatments.

Enzyme Inhibitors

These compounds have been explored as enzyme inhibitors . They can block the action of enzymes, thus regulating biochemical reactions.

Imaging Reagents

Benzothiazole compounds are used as imaging reagents . They can help visualize or track biological processes or structures.

Electroluminescent Devices

The benzothiazole ring system is used in electroluminescent devices due to its high pharmaceutical and biological activity . These devices emit light in response to an electric current or a strong electric field.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . To date, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

4-chloro-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAWLEYCNOWRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-1,3-benzothiazol-2-amine

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